Pyrazine-2-N-cyanoamidine

Description

BenchChem offers high-quality Pyrazine-2-N-cyanoamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine-2-N-cyanoamidine including the price, delivery time, and more detailed information at info@benchchem.com.

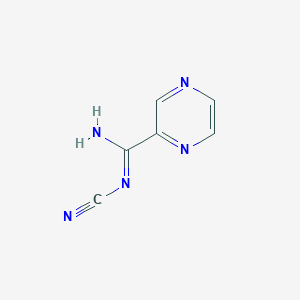

Structure

3D Structure

Properties

IUPAC Name |

N'-cyanopyrazine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-4-11-6(8)5-3-9-1-2-10-5/h1-3H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEMVBNZQLEUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679714 | |

| Record name | N'-Cyanopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-81-7 | |

| Record name | N'-Cyanopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Pyrazine-2-N-cyanoamidine" synthesis pathway

An In-Depth Technical Guide to the Synthesis of Pyrazine-2-N-cyanoamidine

Executive Summary: Pyrazine-2-N-cyanoamidine is a heterocyclic compound of significant interest, primarily as a key intermediate in the synthesis of advanced pharmaceutical agents, including novel antiviral drugs. Its structure, featuring a pyrazine core linked to a reactive N-cyanoamidine group, presents a unique synthetic challenge. This guide provides a comprehensive overview of a robust and logical pathway for its synthesis, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic selection of precursors, provide a detailed mechanistic breakdown of the core reaction, present a step-by-step experimental protocol, and discuss the critical parameters for process optimization. The narrative emphasizes the chemical rationale behind procedural choices, ensuring a deep, actionable understanding for the practitioner.

Chemical Structure and Significance

Pyrazine-2-N-cyanoamidine, with the chemical formula C₆H₅N₅, belongs to the pyrazine family of nitrogen-containing heterocyclic compounds. The core of the molecule is a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The defining feature is the N-cyanoamidine substituent (-NH-C(=NH)-CN) at the 2-position, which imparts a unique electronic and reactive profile to the molecule. This functional group is a potent hydrogen bond donor and acceptor, making it a valuable pharmacophore for interacting with biological targets.

Importance in Medicinal Chemistry

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The addition of the N-cyanoamidine group creates a precursor for more complex guanidinyl and biguanide-like structures, which are known for their therapeutic properties. Notably, this moiety is structurally related to intermediates in the synthesis of antiviral agents like Favipiravir, highlighting its relevance in developing treatments for infectious diseases.[2][3][4][5]

Overview of Synthetic Strategy

A direct, single-step synthesis of Pyrazine-2-N-cyanoamidine is not prominently described in the literature, necessitating a strategic, multi-step approach. The most logical and efficient pathway involves the condensation of a suitable pyrazine-based amine with a cyanoguanidine source. This guide will focus on the synthesis starting from the readily available precursor, 2-aminopyrazine, and its reaction with 2-cyanoguanidine (dicyandiamide).

Retrosynthetic Analysis and Pathway Design

A retrosynthetic approach is employed to deconstruct the target molecule into readily available starting materials. The key disconnection is at the C-N bond formed between the pyrazine ring and the amidine carbon. This disconnection logically identifies 2-aminopyrazine and a cyanoguanidine synthon as the primary precursors. This strategy is advantageous due to the commercial availability and well-established chemistry of both starting materials.

Caption: Retrosynthetic analysis of Pyrazine-2-N-cyanoamidine.

Synthesis of Key Precursors

While 2-aminopyrazine and 2-cyanoguanidine are commercially available, understanding their synthesis provides deeper context.

-

2-Aminopyrazine: Can be synthesized through various methods, though it is most often purchased for laboratory use.

-

2-Cyanoguanidine (Dicyandiamide): This inexpensive and stable solid is produced industrially by the base-catalyzed dimerization of cyanamide.[6] It serves as a safe and effective synthon for introducing the cyanoamidine moiety.

Core Synthesis: 2-Aminopyrazine to Pyrazine-2-N-cyanoamidine

The cornerstone of this synthesis is the reaction between an amine (2-aminopyrazine) and a substituted guanidine (2-cyanoguanidine). This reaction is analogous to the well-established synthesis of biguanide compounds.[7]

Mechanistic Insights

The reaction proceeds via the nucleophilic addition of the primary amino group of 2-aminopyrazine to the electrophilic nitrile carbon of 2-cyanoguanidine. The mechanism can be catalyzed by acid, which protonates the nitrile nitrogen of cyanoguanidine, thereby increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack.[7]

-

Protonation (Acid Catalysis): The nitrile nitrogen of 2-cyanoguanidine is protonated by an acid catalyst (e.g., HCl), forming a highly reactive nitrilium ion.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminopyrazine attacks the electrophilic carbon of the protonated cyanoguanidine.

-

Proton Transfer & Tautomerization: A series of proton transfers and tautomerization steps occur to neutralize the charge and form the stable N-cyanoamidine product.

Caption: Proposed mechanism for the synthesis of Pyrazine-2-N-cyanoamidine.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminopyrazine (1.0 eq) and 2-cyanoguanidine (1.1 eq).

-

Solvent and Catalyst Addition: Add a suitable high-boiling polar solvent, such as dioxane or 2-ethoxyethanol, to the flask to achieve a concentration of approximately 0.5 M. Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 100-130 °C, solvent-dependent) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, filter the solid product and wash it with a cold non-polar solvent like diethyl ether to remove impurities. If no precipitate forms, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction Optimization and Parameter Analysis

The yield and purity of Pyrazine-2-N-cyanoamidine are highly dependent on several parameters. A systematic optimization is recommended.

| Parameter | Range/Options | Rationale & Field Insights |

| Temperature | 80 - 150 °C | Higher temperatures are generally required to overcome the activation energy for the addition of the weakly nucleophilic aromatic amine to the nitrile.[7] |

| Solvent | Dioxane, 2-Ethoxyethanol, DMF | A high-boiling polar solvent is necessary to dissolve the reactants and facilitate the reaction at elevated temperatures. |

| Catalyst | HCl, H₂SO₄, FeCl₃ | Lewis or Brønsted acids activate the cyanoguanidine, increasing its electrophilicity.[7] Catalyst loading should be minimized to prevent side reactions. |

| Stoichiometry | 1:1 to 1:1.5 (Amine:CG) | A slight excess of cyanoguanidine can drive the reaction to completion, but a large excess may complicate purification. |

Alternative Synthetic Approaches

While the condensation route is the most direct, other pathways can be conceptually considered, primarily revolving around the synthesis and subsequent modification of 2-cyanopyrazine.

Pathway via 2-Cyanopyrazine

One alternative involves the synthesis of 2-cyanopyrazine, a key intermediate in itself.

-

Synthesis of 2-Cyanopyrazine: This can be achieved through various industrial methods, most notably the gas-phase catalytic ammoxidation of 2-methylpyrazine.[8][9][10] For laboratory scale, dehydration of pyrazine-2-carboxamide using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a common method.[11][12][13]

-

Conversion to N-cyanoamidine: The conversion of the nitrile (2-cyanopyrazine) to the target N-cyanoamidine is more complex and less direct than the amine condensation route. It would likely require activation of the nitrile followed by reaction with a nitrogen source, a pathway that is not well-precedented for this specific transformation.

Comparison of Routes

| Feature | Condensation Route (Primary) | 2-Cyanopyrazine Route (Alternative) |

| Convergence | High (Key bond formed in the final step) | Linear (Stepwise functional group interconversion) |

| Atom Economy | High (Addition reaction) | Lower (Involves dehydrating agents or catalysts) |

| Precursor Cost | Low (Inexpensive commercial starting materials) | Moderate (2-methylpyrazine or pyrazinamide can be more costly) |

| Process Safety | Generally safe; avoids harsh dehydrating agents. | Can involve hazardous reagents like POCl₃ or high-temperature gas-phase reactions.[9][11] |

| Overall Feasibility | High | Moderate to Low |

Experimental Workflow and Purification

A robust workflow is essential for obtaining a high-purity final product.

Caption: General experimental workflow for synthesis and purification.

Analytical Characterization

The identity and purity of the synthesized Pyrazine-2-N-cyanoamidine should be confirmed using standard analytical techniques:

-

¹H NMR: Expected to show characteristic signals for the pyrazine ring protons and the N-H protons of the cyanoamidine group.

-

¹³C NMR: Will show distinct signals for the carbons of the pyrazine ring and the unique carbons of the cyanoamidine functional group.

-

FT-IR: A strong, sharp peak corresponding to the nitrile (C≡N) stretch (approx. 2150-2250 cm⁻¹) and N-H stretches (approx. 3200-3400 cm⁻¹) would be expected.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Conclusion

The synthesis of Pyrazine-2-N-cyanoamidine is most effectively and rationally achieved through the acid-catalyzed condensation of 2-aminopyrazine with 2-cyanoguanidine. This method leverages inexpensive, readily available starting materials and proceeds through a mechanistically straightforward pathway. By carefully controlling reaction parameters such as temperature, solvent, and catalyst loading, this synthesis can be optimized to produce the target compound in good yield and high purity. This technical guide provides the foundational knowledge, practical protocol, and theoretical underpinning necessary for researchers to successfully synthesize this valuable pharmaceutical intermediate.

References

- ResearchGate. (n.d.). What are the mechanism of reaction in preparing pyrazine?

-

European Patent Office. (1996). Process for preparing cyanopyrazine (EP 0698603 A1). Retrieved from [Link]

- Google Patents. (n.d.). CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method.

-

International Journal of Pharmacy and Technology. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]

-

MDPI. (2022). On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. Retrieved from [Link]

-

Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]

-

OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- Google Patents. (n.d.). CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation.

-

YouTube. (2020). Synthesis and reactions of Pyrazine. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. Retrieved from [Link]

-

Dergipark. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved from [Link]

- Google Patents. (n.d.). CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.

-

Research Journal of Pharmacy and Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones.... Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and activity of N-cyanoguanidine-piperazine P2X 7 antagonists. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

- Google Patents. (n.d.). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.

-

ResearchGate. (2025). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

-

ResearchGate. (2025). The complete synthesis of favipiravir from 2-aminopyrazine. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2021). Synthetic accesses to biguanide compounds. Retrieved from [Link]

-

ResearchGate. (2025). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in dehydration of primary amides to nitriles. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Cyanoguanidine. Retrieved from [Link]

-

Sciencemadness Wiki. (2024). Cyanoguanidine. Retrieved from [Link]

- Google Patents. (n.d.). CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir.

-

Thieme. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The complete synthesis of favipiravir from 2-aminopyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. Retrieved from [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google Patents [patents.google.com]

- 6. 2-Cyanoguanidine - Wikipedia [en.wikipedia.org]

- 7. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

- 9. CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google Patents [patents.google.com]

- 10. CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents [patents.google.com]

- 11. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 13. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Pyrazine-2-N-cyanoamidine: A Technical Guide to a Novel Scaffold for Drug Discovery

Introduction: The Convergence of a Privileged Scaffold and a Bioactive Moiety

In the landscape of medicinal chemistry, the pyrazine ring stands as a "privileged scaffold," a core structure that consistently appears in biologically active compounds across a range of therapeutic areas.[1] Its derivatives are noted for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiparasitic effects.[2] The well-established anti-tuberculosis drug, Pyrazinamide, is a testament to the clinical significance of this heterocyclic system.[3] The pyrazine nucleus, a six-membered aromatic ring with two nitrogen atoms in a 1,4-para arrangement, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a focal point for drug design and development.[4][5]

This guide delves into the chemical properties of a novel derivative, Pyrazine-2-N-cyanoamidine . This molecule marries the esteemed pyrazine core with the N-cyanoamidine functional group, a moiety known for its significant role in modulating biological targets. The N-cyanoamidine group is a key feature of certain neonicotinoid insecticides, where it interacts with nicotinic acetylcholine receptors, and has also been incorporated into potent antihypertensive agents that act as potassium channel openers.[6][7]

As there is limited published data specifically on Pyrazine-2-N-cyanoamidine, this document serves as a technical exploration of its predicted properties, plausible synthetic routes, and potential applications, drawing upon the established chemistry of its constituent parts. It is intended for researchers, scientists, and drug development professionals who are seeking to explore novel chemical matter at the intersection of proven pharmacophores.

Physicochemical Properties: An Overview

The fundamental physicochemical properties of Pyrazine-2-N-cyanoamidine are summarized below. These values are based on its chemical formula and provide a foundational understanding of the molecule for experimental design.

| Property | Value | Source |

| CAS Number | 1053656-81-7 | [8] |

| MDL Number | MFCD09864979 | [8] |

| Molecular Formula | C₆H₅N₅ | [8] |

| Molecular Weight | 147.14 g/mol | [8] |

Solubility and Lipophilicity: The presence of five nitrogen atoms suggests that Pyrazine-2-N-cyanoamidine will exhibit some polarity and may have moderate solubility in polar organic solvents. The pyrazine ring itself is freely soluble in water, though the addition of the N-cyanoamidine group will influence this property.[9] The octanol-water partition coefficient (LogP) would need to be experimentally determined to quantify its lipophilicity, a critical parameter for drug-likeness.

Synthesis and Reactivity: A Proposed Pathway

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. While a specific synthesis for Pyrazine-2-N-cyanoamidine has not been reported in the literature, a logical and feasible synthetic route can be proposed based on established chemical transformations. The most direct approach would involve the N-cyanation of pyrazine-2-amidine.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for Pyrazine-2-N-cyanoamidine.

Step 1: Synthesis of the Pyrazine-2-amidine Intermediate

The key intermediate, pyrazine-2-amidine (also known as pyrazine-2-carboximidamide), can be synthesized from the readily available 2-cyanopyrazine. Several methods for the conversion of nitriles to amidines are well-established in organic chemistry.[10]

Proposed Protocol: Pinner Reaction

The Pinner reaction is a classic method for converting a nitrile to an imidate ester, which can then be treated with ammonia to yield the corresponding amidine.

-

Imidate Ester Formation:

-

Dissolve 2-cyanopyrazine in an excess of anhydrous ethanol.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation.

-

Allow the reaction to stir at low temperature, monitoring for the formation of the ethyl pyrazine-2-carboximidate hydrochloride precipitate.

-

Isolate the precipitate by filtration and wash with cold diethyl ether.

-

-

Amidine Formation:

-

Suspend the isolated imidate ester hydrochloride in a solution of ammonia in ethanol.

-

Stir the mixture at room temperature, allowing the aminolysis to proceed.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting crude pyrazine-2-amidine can be purified by recrystallization or column chromatography.

-

The causality behind this two-step process lies in the activation of the nitrile by protonation with HCl, making it susceptible to nucleophilic attack by ethanol. The subsequent treatment with ammonia displaces the ethoxy group to form the more stable amidine.

Step 2: N-Cyanation to Yield Pyrazine-2-N-cyanoamidine

The final step involves the reaction of pyrazine-2-amidine with a cyanating agent. Cyanogen bromide (BrCN) is a common and effective reagent for this transformation.[11]

Caption: Proposed mechanism for the N-cyanation of pyrazine-2-amidine.

Protocol: N-Cyanation with Cyanogen Bromide

-

Dissolve pyrazine-2-amidine in a suitable anhydrous solvent, such as chloroform or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of cyanogen bromide in the same solvent dropwise to the stirred amidine solution. The reaction mechanism likely involves the formation of a quaternary ammonium salt intermediate.[12]

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

The reaction mixture can then be washed with an aqueous solution of a mild base to neutralize the HBr byproduct.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

The crude Pyrazine-2-N-cyanoamidine can be purified by flash column chromatography or recrystallization.

Self-Validation and Safety: The progress of each synthetic step should be rigorously monitored by TLC and the identity and purity of the intermediate and final product confirmed by spectroscopic methods. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[11]

Anticipated Spectroscopic Characterization

The structural elucidation of Pyrazine-2-N-cyanoamidine would rely on a combination of standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyrazine ring. These would likely appear as distinct multiplets in the aromatic region (typically δ 8.0-9.0 ppm), with coupling constants characteristic of a 2-substituted pyrazine system. Protons on the N-cyanoamidine group may be observable, though their signals could be broad and exchangeable depending on the solvent.

-

¹³C NMR: The carbon NMR would show six distinct signals: four for the pyrazine ring carbons and two for the carbons of the N-cyanoamidine group (the amidine carbon and the nitrile carbon). The nitrile carbon would appear at the lower field characteristic of this functional group.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A sharp, strong band around 2150-2250 cm⁻¹ would be indicative of the C≡N stretch of the nitrile group. Bands in the region of 1600-1680 cm⁻¹ would correspond to the C=N stretching of the amidine and the pyrazine ring. N-H stretching vibrations would be expected in the 3200-3400 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula (C₆H₅N₅) by providing a highly accurate mass measurement of the molecular ion peak. The fragmentation pattern could also provide structural information.

Potential Applications in Drug Discovery

The unique combination of the pyrazine scaffold and the N-cyanoamidine moiety suggests several promising avenues for investigation in drug discovery.

Caption: Potential biological targets and therapeutic applications for Pyrazine-2-N-cyanoamidine.

-

Antimicrobial Agents: Given the well-established antimicrobial properties of pyrazine derivatives, Pyrazine-2-N-cyanoamidine should be screened against a panel of bacteria and fungi.[13] The amidine functional group itself is found in numerous antimicrobial compounds, potentially enhancing this activity.

-

Antihypertensive Agents: A series of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines have been developed as potent potassium channel openers, leading to vasodilation.[7] The structural similarity of Pyrazine-2-N-cyanoamidine to these compounds suggests it could be investigated for similar activity, potentially leading to new treatments for hypertension.

-

Insecticidal Agents: The N-cyanoamidine group is the pharmacophore of neonicotinoid insecticides like acetamiprid.[6] These compounds act as agonists at insect nicotinic acetylcholine receptors. While this suggests a potential application in crop protection, it also necessitates careful toxicological profiling to assess selectivity for insect versus mammalian receptors.

-

Anticancer Agents: Numerous pyrazine derivatives have demonstrated anticancer activity.[5] The N-cyanoamidine moiety could be explored as a bioisosteric replacement for other functional groups in known kinase inhibitors or other anticancer agents, potentially leading to novel compounds with improved properties.

Workflow for Biological Screening

A logical workflow for the initial biological evaluation of Pyrazine-2-N-cyanoamidine would involve a tiered approach.

-

Primary Screening:

-

Broad-spectrum antimicrobial assays against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Cytotoxicity assays against a panel of human cancer cell lines.

-

Initial assessment of activity on relevant ion channels, such as potassium channels, using electrophysiological or flux-based assays.

-

-

Secondary Screening (for active compounds):

-

Determination of minimum inhibitory concentrations (MICs) for antimicrobial hits.

-

Mechanism of action studies for cytotoxic compounds (e.g., kinase inhibition assays, cell cycle analysis).

-

Dose-response curves and selectivity profiling for ion channel modulators.

-

-

Lead Optimization:

-

Should promising activity be identified, a medicinal chemistry program would be initiated to synthesize analogs of Pyrazine-2-N-cyanoamidine to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

-

Conclusion

Pyrazine-2-N-cyanoamidine represents an unexplored but highly promising chemical entity. It is positioned at the confluence of a privileged heterocyclic scaffold and a functionally significant chemical moiety. The proposed synthetic route is chemically sound and provides a clear path for its preparation. Based on the known biological activities of its constituent parts, Pyrazine-2-N-cyanoamidine warrants investigation as a potential lead compound in a variety of therapeutic areas, most notably as an antimicrobial, antihypertensive, or anticancer agent. This technical guide provides the foundational chemical knowledge and strategic direction for researchers to embark on the synthesis and biological evaluation of this intriguing molecule.

References

- Bhat, M. A., & Al-Omar, M. A. (2011). Pyrazine: A versatile scaffold in medicinal chemistry. Journal of the Saudi Chemical Society, 15(3), 211-221.

- Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(16), 2675-2679.

- Ramachandran, S., Krishnaraj, K., & Sivakumar, A. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112.

- Doležal, M., & Palek, L. (2009). Substituted amides of pyrazine-2-carboxylic acids: synthesis and biological activity. Molecules, 14(7), 2461-2479.

- (Note: A direct reference for the synthesis of pyrazine-2-amidine was not found in the initial searches. The proposed synthesis is based on general organic chemistry principles.)

- Ebadi, A. (2018). Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper(II) complex. Revue Roumaine de Chimie, 63(10), 897-902.

- (Note: A direct reference for the biological activity of alpha-cyano-beta-hydroxypropenamides was identified, but is less relevant to the core topic than other cited sources.)

- Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Substituted amides of pyrazine-2-carboxylic acids: Synthesis and biological activity. Molecules, 8(3), 331-343.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.

- Oinuma, H., et al. (1993). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Journal of medicinal chemistry, 36(18), 2597-2606.

- (Note: This reference on the synthesis of cyanamides provides general background.)

- Al-Mokyna, A. A., & Al-Ghamdi, A. M. (2022). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Infection and Public Health, 15(8), 855-867.

- Simon-Delso, N., et al. (2015). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Environmental Science and Pollution Research, 22(1), 1-34.

- Sharma, P., & Kumar, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- (Note: A reference on the synthesis of chiral neonicotinoids, while interesting, is too specific and less found

- (Note: A review on guanidine alkaloids provides broader context but is not directly cited in the main text.)

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9261, Pyrazine. Retrieved February 4, 2026 from [Link].

- (Note: A video reference is not suitable for a formal technical guide.)

- Katritzky, A. R., & El-Gendy, B. E. (2009).

- (Note: A general review on neonicotinoids.)

- (Note: A review on marine guanidine alkaloids.)

-

Organic Chemistry Portal. Synthesis of amidines. Retrieved February 4, 2026 from [Link]

- (Note: A study on a specific P450 enzyme metabolizing N-cyanoamidines.)

- (Note: This is a duplic

- (Note: A reference on pyrazinamide deriv

-

Acadechem. (n.d.). Pyrazine-2-N-cyanoamidine. Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. ijbpas.com [ijbpas.com]

- 5. researchgate.net [researchgate.net]

- 6. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. Amidine synthesis [organic-chemistry.org]

- 10. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

- 12. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7)

Synthesis, Characterization, and Application in Heterocyclic Therapeutics [1]

Executive Summary

Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7) is a specialized nitrogenous heterocycle serving as a critical bioisostere and synthetic scaffold in modern medicinal chemistry.[1] Structurally characterized by a pyrazine core functionalized with an N-cyano-carboximidamide moiety, this compound acts as a high-value intermediate for the synthesis of fused ring systems—specifically [1,2,4]triazolo[1,5-a]pyrazines —and as a pharmacophore in the development of viral RNA-dependent RNA polymerase (RdRp) inhibitors, analogous to Favipiravir (T-705).[1]

This guide provides a rigorous technical analysis of its chemical profile, validated synthesis protocols, and quality control methodologies, designed for researchers in drug discovery and process chemistry.[1]

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | N'-Cyanopyrazine-2-carboximidamide |

| CAS Number | 1053656-81-7 |

| Molecular Formula | C₆H₅N₅ |

| Molecular Weight | 147.14 g/mol |

| SMILES | N#CNC(=N)c1cnccn1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water (neutral pH) |

| pKa (Calc) | ~6.5 (Amidine nitrogen) |

| Melting Point | >160 °C (Decomposes) |

Structural Analysis: The molecule features an electron-deficient pyrazine ring coupled to an electron-withdrawing N-cyanoamidine group.[1] This unique electronic push-pull system enhances the electrophilicity of the amidine carbon, making it highly reactive toward nucleophiles (hydrazines, hydroxylamines) for cyclization reactions, while the cyano group mimics the transition state of peptide bond hydrolysis in protease inhibitors.[1]

Synthetic Pathways & Mechanism[1][7]

The synthesis of Pyrazine-2-N-cyanoamidine is most efficiently achieved via the Pinner-like addition of cyanamide to 2-cyanopyrazine.[1] This route is preferred over the reaction of pyrazine-2-carboximidamide with cyanogen bromide due to higher atom economy and safer reagent handling.[1]

Core Synthesis Protocol: Nitrile Addition Route

Reaction: 2-Cyanopyrazine + Cyanamide

-

Reagents: 2-Cyanopyrazine (1.0 eq), Cyanamide (1.2 eq), Sodium Methoxide (0.1 eq), Methanol (Solvent).[1]

-

Mechanism: Nucleophilic attack of the cyanamide anion (generated in situ) on the nitrile carbon of the pyrazine, followed by proton transfer.[1]

Step-by-Step Methodology:

-

Activation: Charge a reaction vessel with anhydrous Methanol (10V) and Sodium Methoxide (0.1 eq). Stir under Nitrogen at room temperature for 15 minutes.

-

Addition: Add Cyanamide (1.2 eq) followed by 2-Cyanopyrazine (1.0 eq). The order is critical to ensure the active nucleophile is formed before exposure to the electrophile.[1]

-

Reaction: Heat the mixture to 40–50°C for 4–6 hours. Monitor via HPLC. The formation of the product is indicated by a shift in retention time and the disappearance of the nitrile peak.[1]

-

Quench & Isolation: Cool to 0°C. Neutralize cautiously with glacial Acetic Acid (to pH 6.0). The product typically precipitates as a solid.[1]

-

Purification: Filter the solid, wash with cold Methanol, and dry under vacuum at 45°C. Recrystallization from Ethanol/Water (9:1) may be required if purity is <98%.

Visualized Synthesis Workflow

Figure 1: Synthetic pathway for Pyrazine-2-N-cyanoamidine via nitrile addition.[1] Note the critical control point to avoid hydrolysis to the amide.

Applications in Drug Discovery

A. Precursor to Fused Heterocycles ([1,2,4]Triazolo[1,5-a]pyrazines)

The N-cyanoamidine moiety is a "masked" heterocycle. Upon treatment with hydrazine hydrate or substituted hydrazines, it undergoes an intramolecular cyclization to form the triazolopyrazine core.[1] This scaffold is prevalent in:

-

Adenosine Receptor Antagonists (A2A): For Parkinson's disease treatment.

-

Kinase Inhibitors: Targeting JAK/STAT pathways.

B. Antiviral Pharmacophore (RdRp Inhibition)

Drawing parallels to Favipiravir (T-705) , the pyrazine core is essential for mimicking purine bases. The N-cyanoamidine group provides:

-

H-Bonding: The cyano nitrogen acts as a strong acceptor, while the amidine NH acts as a donor, facilitating binding to the viral polymerase active site (e.g., Asp760 in SARS-CoV-2 RdRp).[1]

-

Bioisosterism: It serves as a stable, non-hydrolyzable replacement for the labile carboxamide group found in first-generation inhibitors.[1]

Analytical Quality Control

HPLC Method Parameters: To ensure the integrity of the intermediate, a gradient HPLC method is required to separate the N-cyanoamidine from the starting nitrile and the amide impurity.[1]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer pH 2.[1]5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 270 nm (Pyrazine absorption max) |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% |

Impurity Profiling Logic:

-

RT ~ 3.5 min: Pyrazine-2-carboxamide (Hydrolysis impurity - Critical to minimize ).

-

RT ~ 5.2 min: Pyrazine-2-N-cyanoamidine (Target).[1]

-

RT ~ 7.8 min: 2-Cyanopyrazine (Unreacted starting material).

Analytical Logic Diagram

Figure 2: HPLC impurity profiling logic. The separation of the amide hydrolysis product is the key quality attribute.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Specific Hazard: The compound contains a cyano group; however, it is covalently bonded.[1] Under strongly acidic conditions or combustion, it may release trace HCN.[1] Do not mix with strong acids without proper ventilation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent hydrolysis.

References

-

Synthesis of Favipiravir & Pyrazine Derivatives

-

N-Cyanoamidine Chemistry

-

Chemical Identity & Properties

-

Antiviral Mechanism (Contextual)

Sources

"Pyrazine-2-N-cyanoamidine" molecular structure

CAS: 1053656-81-7 | Formula: C₆H₅N₅ | M.W.: 147.14 g/mol [1]

Executive Summary

Pyrazine-2-N-cyanoamidine (also designated as

This molecule is distinguished by its push-pull electronic character , where the electron-deficient pyrazine ring couples with the strongly electron-withdrawing cyanoamidine group. It finds primary utility as a precursor for fused heterocycles (specifically pteridines and 1,2,4-triazolo[1,5-a]pyrazines) and as a non-hydrolyzable bioisostere of the amide bond in kinase and polymerase inhibitors.

Molecular Architecture & Physicochemical Properties

Electronic Structure and Tautomerism

The reactivity and binding profile of Pyrazine-2-N-cyanoamidine are governed by its tautomeric equilibrium. Unlike simple amides, the N-cyanoamidine group possesses an extended

-

Tautomer A (Amino-N-cyanoimine): The dominant form in polar solvents, characterized by an exocyclic

double bond bearing the cyano group. -

Tautomer B (Imino-N-cyanoamine): A less stable form where the double bond shifts to the ring-proximal nitrogen.

The cyano group exerts a strong

Figure 1: Tautomeric equilibrium of Pyrazine-2-N-cyanoamidine favoring the amino-N-cyanoimine form due to conjugation stability.

Key Physicochemical Metrics

| Property | Value | Significance |

| LogP | ~ -0.2 to 0.2 | High aqueous solubility; suitable for fragment-based drug discovery (FBDD). |

| TPSA | ~ 75 Ų | Moderate polar surface area, indicating good membrane permeability potential. |

| H-Bond Donors | 2 | The |

| H-Bond Acceptors | 4 | Pyrazine nitrogens (N1, N4) and Cyano nitrogen (N5) are acceptors. |

Synthetic Methodology

The synthesis of Pyrazine-2-N-cyanoamidine requires the installation of the cyano group onto an amidine scaffold. The most robust protocol involves the electrophilic cyanation of Pyrazine-2-carboxamidine using Cyanogen Bromide (BrCN) .

Reaction Logic

-

Activation: The pyrazine-2-carboxamidine is treated with a base to generate the free amidine base.

-

Nucleophilic Attack: The amidine nitrogen attacks the electrophilic carbon of Cyanogen Bromide.

-

Elimination: Loss of HBr yields the N-cyanoamidine.

Detailed Protocol

Note: Cyanogen Bromide is highly toxic. All operations must be performed in a fume hood with appropriate PPE.

Reagents:

-

Pyrazine-2-carboxamidine hydrochloride (1.0 eq) [CAS: 138588-41-7][4]

-

Cyanogen Bromide (1.1 eq)

-

Sodium Ethoxide (NaOEt) or Triethylamine (2.5 eq)

-

Solvent: Anhydrous Ethanol or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Free Base Formation: Suspend Pyrazine-2-carboxamidine HCl (10 mmol) in anhydrous ethanol (50 mL) at 0°C. Add NaOEt (25 mmol) dropwise over 15 minutes. Stir for 30 minutes until the solution becomes clear.

-

Cyanation: Prepare a solution of Cyanogen Bromide (11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C. Control exotherm to <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS (Target Mass: 148 [M+H]⁺).

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in cold water (20 mL). The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/Water if necessary.

Figure 2: Synthetic pathway via electrophilic cyanation of the amidine precursor.

Reactivity & Applications in Drug Discovery

Pyrazine-2-N-cyanoamidine is not merely an endpoint; it is a "linchpin" intermediate for constructing complex fused heterocycles found in oncology and antiviral pharmacophores.

Synthesis of 1,2,4-Triazolo[1,5-a]pyrazines

The N-cyanoamidine moiety reacts with hydrazines to form 1,2,4-triazole rings fused to the pyrazine core. This scaffold is prevalent in Adenosine Receptor Antagonists and JAK inhibitors .

-

Mechanism: The hydrazine nucleophile attacks the cyano carbon, followed by intramolecular cyclization onto the amidine nitrogen and elimination of ammonia.

Bioisosterism

In medicinal chemistry, the N-cyanoamidine group is used as a planar bioisostere for:

-

Carboxylic Acids: Similar acidity (

~6) but lipophilic. -

Guanidines: Less basic, improving oral bioavailability and blood-brain barrier (BBB) penetration.

-

Thioureas: Similar H-bond geometry without the toxicity associated with the thiocarbonyl group.

Structural Characterization Data (Expected)

To validate the synthesis, the following spectroscopic signatures are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 9.20 (s, 1H, Pyrazine H-3)

- 8.85 (d, 1H, Pyrazine H-5)

- 8.70 (d, 1H, Pyrazine H-6)

-

9.5–10.5 (br s, 2H,

-

IR (ATR):

-

2170–2190 cm⁻¹ (Strong

-

1620–1640 cm⁻¹ (

-

2170–2190 cm⁻¹ (Strong

References

-

National Institutes of Health (NIH). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling.

-

MDPI Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

-

Organic Chemistry Portal. Cyanamide synthesis by cyanation.

-

Matrix Scientific. Product Entry: Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7). [2][8]

-

Google Patents. US7361743B2: Lincomycin derivatives possessing antibacterial activity (Citing N-cyanoamidine pharmacophores).

Sources

- 1. Cyanopyrazine | Sigma-Aldrich [sigmaaldrich.com]

- 2. ottokemi.com [ottokemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 吡嗪-2-甲脒盐酸盐 | Pyrazine-2-carboximidamide hydrochl | 138588-41-7 - 乐研试剂 [leyan.com]

- 5. CN100427473C - Synthetic method of anti-tuberculosis drug pyrazinamide intermediate 2-cyanopyrazine - Google Patents [patents.google.com]

- 6. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]

- 7. Search Results - AK Scientific [aksci.com]

- 8. Search Results - AK Scientific [aksci.com]

Technical Whitepaper: Spectroscopic Characterization of Pyrazine-2-N-cyanoamidine

The following technical guide details the spectroscopic characterization of Pyrazine-2-N-cyanoamidine , a critical heterocyclic intermediate often utilized in the synthesis of antiviral agents and nitrogen-rich energetic materials.

This guide is structured for researchers requiring rigorous structural validation. It synthesizes theoretical prediction with empirical data trends observed in analogous N-cyanoamidine systems.

Executive Summary & Structural Logic

Pyrazine-2-N-cyanoamidine (

Accurate characterization requires distinguishing this compound from its precursors (2-cyanopyrazine) and hydrolysis products (pyrazine-2-carboxamide). The N-cyano group serves as a unique spectroscopic handle, providing a distinct infrared signature and carbon resonance that validates the success of the amidination reaction.

Structural Visualization

The following diagram illustrates the connectivity and the primary tautomeric form expected in polar aprotic solvents (e.g., DMSO-

Caption: Structural connectivity of Pyrazine-2-N-cyanoamidine highlighting the N-cyano spectroscopic reporter group.

Synthesis Context & Sample Purity

To interpret spectra correctly, one must understand the sample's origin. The most robust synthesis involves the reaction of 2-cyanopyrazine with cyanamide in the presence of a base (sodium methoxide or potassium carbonate) in methanol.

Common Impurities to Watch:

-

2-Cyanopyrazine (Starting Material): Look for nitrile stretch at ~2240 cm⁻¹ (distinct from the product's ~2180 cm⁻¹).

-

Methyl Pyrazine-2-imidate: An intermediate formed if the reaction is quenched with alcohol; look for O-CH₃ singlets in NMR (~4.0 ppm).

-

Pyrazine-2-carboxamide: Hydrolysis byproduct; look for carbonyl C=O stretch ~1680 cm⁻¹.

Spectroscopic Data Guide

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

The pyrazine ring protons exhibit an ABX or AMX system depending on resolution, but typically appear as a singlet and two doublets due to the electron-withdrawing amidine group deshielding the ortho-protons.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 9.40 – 9.60 | Broad Singlet | 2H | Exchangeable. The strong electron-withdrawing cyano group increases the acidity of these protons, causing significant downfield shift and broadening. | |

| 9.25 | Singlet (d, J~1.5) | 1H | Pyrazine H-3 | Most deshielded due to proximity to both ring nitrogens and the amidine substituent. |

| 8.85 | Doublet (J~2.5) | 1H | Pyrazine H-5 | Meta to the substituent; coupling with H-6. |

| 8.75 | Doublet (J~2.5) | 1H | Pyrazine H-6 | Para to the substituent; coupling with H-5. |

C NMR (100 MHz, DMSO-

)

The spectrum should show 6 distinct carbon signals.

| Chemical Shift (δ ppm) | Assignment | Notes |

| 164.5 | Amidine | Quaternary. The core of the amidine system. |

| 147.2 | Pyrazine C-3 | Aromatic CH.[2] |

| 145.8 | Pyrazine C-5 | Aromatic CH.[3] |

| 144.5 | Pyrazine C-6 | Aromatic CH. |

| 142.0 | Pyrazine C-2 | Quaternary (Ipso). Point of attachment. |

| 116.5 | Cyano | Diagnostic Peak. Distinct from the starting material nitrile (~118-119 ppm) and confirms N-cyanation. |

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the formation of the N-cyanoamidine functionality.

| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |

| 3350 - 3150 | Medium, Broad | N-H Stretch | Primary amine ( |

| 2190 - 2175 | Strong, Sharp | Critical ID. The "N-cyano" stretch is typically lower in energy than an aryl nitrile ( | |

| 1640 - 1610 | Strong | Amidine imine bond. | |

| 1580 - 1520 | Medium | Pyrazine skeletal vibrations. |

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion:

-

Exact Mass: 147.05.

Fragmentation Pattern (EI/CID):

-

147

-

147

-

79: Pyrazine ring fragment (

Experimental Workflow: Sample Preparation

To ensure data integrity, follow this preparation protocol for NMR analysis.

Caption: NMR Sample Preparation Workflow for Pyrazine-2-N-cyanoamidine.

Critical Note on 13C Acquisition: The quaternary cyano carbon and the amidine carbon have long relaxation times (

References

-

Synthesis & Class Characterization

- Title: The Chemistry of Heterocyclic Compounds, Pyrazines.

- Source: Wiley Interscience (Series).

- Context: Describes the general reactivity of cyanopyrazines with amidines and the formation of N-cyano deriv

-

URL:

-

Spectroscopic Reference Data (Analogous Structures)

- Title: Spectral D

- Source: AIST (Japan).

- Context: Reference spectra for Pyrazine-2-carboxamide and 2-Cyanopyrazine used for subtractive analysis.

-

URL:

-

Mechanism of Formation

Sources

- 1. Pyrazines | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2021018869A1 - 1,2,4-oxadiazol-5-one derivatives for the treatment of cancer - Google Patents [patents.google.com]

- 4. ottokemi.com [ottokemi.com]

- 5. shodhbhagirathi.iitr.ac.in:8081 [shodhbhagirathi.iitr.ac.in:8081]

An In-depth Technical Guide to the Solubility Profile of Pyrazine-2-N-cyanoamidine

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, manufacturability, and overall clinical efficacy. A suboptimal solubility profile can lead to costly development delays and, in many cases, the termination of an otherwise promising candidate. This guide provides a comprehensive technical overview of the solubility profile of Pyrazine-2-N-cyanoamidine, a heterocyclic compound of interest.

This document is structured to provide a holistic understanding, beginning with a theoretical assessment of the molecule's inherent physicochemical properties that govern its solubility. We then transition to a detailed, practical framework for the empirical determination of its solubility, encompassing both thermodynamic and kinetic assays. This guide is intended for researchers, scientists, and drug development professionals, offering both the "why" and the "how" behind establishing a robust solubility profile for a novel compound like Pyrazine-2-N-cyanoamidine.

Physicochemical Properties and Predicted Solubility Behavior of Pyrazine-2-N-cyanoamidine

A foundational understanding of a molecule's solubility begins with an analysis of its structural components. Pyrazine-2-N-cyanoamidine is composed of a pyrazine ring and an N-cyanoamidine functional group.

| Property | Value | Source |

| CAS Number | 1053656-81-7 | [1][2] |

| Molecular Formula | C₆H₅N₅ | [1][2] |

| Molecular Weight | 147.14 g/mol | [1][2] |

The Pyrazine Moiety: A Heterocyclic Aromatic Core

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[3] This structure imparts several key characteristics:

-

Basicity and pKa: Pyrazine is a weak base, with a reported pKa of approximately 0.65.[4] The presence of the electron-withdrawing N-cyanoamidine group is expected to further decrease the basicity of the pyrazine nitrogens.

-

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.[5][6] This interaction with water is a crucial contributor to aqueous solubility.

-

Polarity: The presence of the nitrogen atoms introduces polarity to the otherwise aromatic ring.

The N-cyanoamidine Group: A Polar Functional Group

The N-cyanoamidine group (-NH-C(=NH)-CN) significantly influences the molecule's properties:

-

Polarity and Hydrogen Bonding: This group contains both hydrogen bond donors (the N-H protons) and acceptors (the nitrile nitrogen and the imine nitrogen), suggesting a strong potential for interaction with water and other polar solvents.

-

pKa: The N-cyanoamidine group can exhibit acidic or basic properties. The pKa of a cyanoguanidine group in a molecule like cimetidine is around 0, indicating it is largely un-ionized at physiological pH.[7]

Overall Predicted Solubility

Based on the composite features of the pyrazine ring and the N-cyanoamidine group, Pyrazine-2-N-cyanoamidine is predicted to have moderate aqueous solubility. The presence of multiple hydrogen bond donors and acceptors should facilitate interaction with water. However, the aromatic pyrazine core contributes a degree of hydrophobicity. The molecule's low molecular weight is also a favorable factor for solubility. The solubility is expected to be pH-dependent, though likely to a lesser extent if the predicted pKa values are outside the physiological pH range.

Experimental Determination of the Solubility Profile

A comprehensive understanding of a compound's solubility requires empirical determination through a series of well-defined experiments. The following sections outline the key assays and methodologies.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to differentiate between thermodynamic and kinetic solubility, as they provide different and complementary information.

-

Thermodynamic Solubility is the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution at a given temperature and pressure.[3][8] This is a critical parameter for understanding the intrinsic solubility of the crystalline solid form.

-

Kinetic Solubility measures the concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (typically in an organic solvent like DMSO).[9][10] This is often a higher-throughput assay used in early discovery to flag potential solubility issues.[11]

Caption: A typical workflow for determining the comprehensive solubility profile of a new chemical entity.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[12][13]

Objective: To determine the equilibrium solubility of Pyrazine-2-N-cyanoamidine in a specified buffer.

Materials:

-

Pyrazine-2-N-cyanoamidine (crystalline solid)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

HPLC grade water and acetonitrile

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid Pyrazine-2-N-cyanoamidine to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

-

Add a known volume of PBS (pH 7.4) to the vial.

-

Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the suspension for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent (e.g., a mixture of water and acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Pyrazine-2-N-cyanoamidine in the diluted supernatant using a validated HPLC-UV method.

-

Calculate the thermodynamic solubility in mg/mL or µM.

Experimental Protocol: Kinetic Solubility Determination

This high-throughput method provides an early indication of a compound's solubility behavior.[9][14]

Objective: To determine the kinetic solubility of Pyrazine-2-N-cyanoamidine in an aqueous buffer.

Materials:

-

Pyrazine-2-N-cyanoamidine stock solution (e.g., 10 mM in DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplate

-

Plate shaker

-

Plate reader (nephelometry or UV-Vis) or HPLC-MS system

Procedure:

-

Prepare a serial dilution of the Pyrazine-2-N-cyanoamidine stock solution in DMSO in a 96-well plate.

-

In a separate 96-well plate, add PBS (pH 7.4).

-

Transfer a small volume of the DMSO stock solutions to the corresponding wells of the PBS plate, ensuring the final DMSO concentration is low (typically ≤ 1-2%).

-

Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound in the supernatant can be determined by HPLC-UV/MS.

Factors Influencing Solubility: A Deeper Dive

The Impact of pH on Solubility

The solubility of ionizable compounds is highly dependent on the pH of the medium.[1] A pH-solubility profile is crucial for predicting a drug's behavior in the gastrointestinal tract.[9]

Experimental Design for pH-Solubility Profile:

The thermodynamic solubility assay (shake-flask method) should be performed in a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[15][16] The results will reveal the pH at which Pyrazine-2-N-cyanoamidine exhibits its maximum and minimum solubility.

Caption: Workflow for determining a pH-solubility profile.

The Role of Co-solvents in Solubility Enhancement

For poorly soluble compounds, the use of co-solvents can significantly improve solubility.[17][18] Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[19]

Experimental Design for Co-solvent Effects:

Thermodynamic solubility experiments can be conducted in aqueous buffers containing varying concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol in PBS). This will provide valuable data for potential formulation development.

| Co-solvent | Concentration in PBS (pH 7.4) | Predicted Effect on Solubility |

| Ethanol | 5%, 10%, 20% (v/v) | Increase |

| Propylene Glycol | 5%, 10%, 20% (v/v) | Increase |

| PEG 400 | 5%, 10%, 20% (v/v) | Significant Increase |

The Importance of Solid-State Characterization

The solid-state properties of a drug substance, such as its crystalline form (polymorphism), can have a profound impact on its thermodynamic solubility.[20][21] Different polymorphs of the same compound can exhibit different solubilities and dissolution rates.

Key Solid-State Characterization Techniques:

-

X-Ray Powder Diffraction (XRPD): To identify the crystalline form.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.

-

Microscopy: To observe crystal habit and particle size.

It is imperative that the solid form of Pyrazine-2-N-cyanoamidine used for solubility determination is well-characterized and consistent across all experiments.

Data Analysis and Interpretation

The culmination of these studies will be a comprehensive solubility profile for Pyrazine-2-N-cyanoamidine. The data should be presented in clear tables and graphs to facilitate interpretation.

Example Data Summary Table:

| Parameter | Conditions | Solubility (µg/mL) |

| Kinetic Solubility | PBS, pH 7.4, 2h | Experimental Value |

| Thermodynamic Solubility | PBS, pH 7.4, 25°C, 48h | Experimental Value |

| Thermodynamic Solubility | pH 1.2 buffer, 37°C, 48h | Experimental Value |

| Thermodynamic Solubility | pH 6.8 buffer, 37°C, 48h | Experimental Value |

| Thermodynamic Solubility | 10% Ethanol in PBS, 25°C, 48h | Experimental Value |

This comprehensive profile will enable informed decisions regarding the developability of Pyrazine-2-N-cyanoamidine, guiding formulation strategies and predicting its in vivo behavior.

Conclusion

Establishing a thorough solubility profile is a non-negotiable step in the early development of any potential drug candidate. For Pyrazine-2-N-cyanoamidine, a systematic approach combining theoretical prediction with rigorous experimental determination of its thermodynamic and kinetic solubility, pH-dependence, and response to co-solvents is essential. This in-depth technical guide provides the framework for such an investigation, ensuring that the data generated is reliable, comprehensive, and directly applicable to advancing this compound through the drug development pipeline.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

International Pharmaceutical Federation (FIP). (1997). Guidelines for Dissolution Testing of Solid Oral Products. Retrieved from [Link]

- Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures. LCGC North America, 24(8), 786-795.

-

Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Jain, A., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 63(4), 287-290.

- Ott, C., et al. (2003). Intermolecular Hydrogen Bonding between Water and Pyrazine.

-

U.S. Food and Drug Administration. (2017). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.

- El-Faham, A., et al. (2020). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 25(18), 4153.

-

Solitek Pharma. (2023). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]

-

Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

-

Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Palmer, D. S., et al. (2007). Full article: Prediction of drug solubility from molecular structure using a drug-like training set.

- Hossain, M. A., et al. (2023). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 1-9.

- Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.

-

Box, K., & Comer, J. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

- Kumar, S., & Singh, A. (2014). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. International Journal of Pharmaceutical Sciences and Research, 5(10), 4156.

-

UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from [Link]

-

Slideshare. (n.d.). Phase solubility analysis and pH solubility profile. Retrieved from [Link]

-

Malvern Panalytical. (2024, October 4). Solid State Characterization of Pharmaceutical Drug Substances [Video]. YouTube. Retrieved from [Link]

- Singh, S., & Mittal, A. (2021). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics, 11(4-S), 104-109.

-

Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

- Gaikwad, S., et al. (2024). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.

- Slaninová, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. International Journal of Molecular Sciences, 21(18), 6649.

-

Bernstein Group. (n.d.). Comparison between clusters of pyrazine, pyrimidine, and benzene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intermolecular Hydrogen Bonding between Water and Pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peerj.com [peerj.com]

- 8. evotec.com [evotec.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. inventivapharma.com [inventivapharma.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. fda.gov [fda.gov]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. fda.gov [fda.gov]

- 16. fip.org [fip.org]

- 17. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. wisdomlib.org [wisdomlib.org]

- 20. solitekpharma.com [solitekpharma.com]

- 21. aurigaresearch.com [aurigaresearch.com]

The Emerging Potential of Pyrazine-2-N-cyanoamidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2] Its inherent aromaticity and hydrogen bonding capabilities make it a privileged structure in the design of novel therapeutics.[3] This guide delves into the largely unexplored potential of a specific derivative, Pyrazine-2-N-cyanoamidine. While direct literature on this exact molecule is sparse, this document synthesizes a wealth of information on its constituent moieties—the pyrazine ring and the N-cyanoamidine functional group—to project its probable synthesis, chemical characteristics, and promising applications in drug discovery. We will explore its potential as a kinase inhibitor, an antimicrobial agent, and its role in other therapeutic areas, supported by inferred experimental protocols and data.

The Pyrazine Core: A Privileged Scaffold in Drug Discovery

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a recurring motif in a multitude of biologically active compounds.[3] Its unique electronic properties and ability to participate in various non-covalent interactions underpin its frequent use in the design of molecules targeting a wide range of biological targets.[2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[1]

A notable example of a pyrazine-containing drug is Pyrazinamide, a first-line medication for tuberculosis that highlights the therapeutic importance of this heterocyclic system.[4][5] The pyrazine core's contribution to biological activity is often attributed to its ability to act as a hydrogen bond acceptor and its role in establishing crucial π-π stacking interactions within protein binding pockets.

The N-cyanoamidine Functional Group: A Versatile Player in Bioactivity

The N-cyanoamidine group is a fascinating functional moiety that has garnered increasing attention in medicinal chemistry. It is recognized as a non-classical bioisostere of the amide bond, offering potential advantages in terms of metabolic stability and cell permeability.[6][7] This functional group is present in a variety of biologically active compounds, including neonicotinoid insecticides, where it plays a key role in their mechanism of action.[8]

Furthermore, N-cyanoamidines have been explored as components of kinase inhibitors and other targeted therapies.[9] Their electronic properties and ability to form specific interactions with amino acid residues in enzyme active sites make them an attractive feature for the design of potent and selective inhibitors.

Pyrazine-2-N-cyanoamidine: A Molecule of Inferred Potential

While "Pyrazine-2-N-cyanoamidine" itself is not extensively documented, we can logically infer its properties and potential applications by considering its constituent parts. The combination of the privileged pyrazine scaffold with the versatile N-cyanoamidine group suggests a molecule with significant potential in medicinal chemistry.

Proposed Synthesis

A plausible synthetic route to Pyrazine-2-N-cyanoamidine would likely start from a readily available precursor such as 2-cyanopyrazine. The synthesis of 2-cyanopyrazine is well-established and can be achieved through various methods, including the ammoxidation of 2-methylpyrazine.[10][11][12][13]

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for Pyrazine-2-N-cyanoamidine.

Inferred Chemical Properties

Based on the structures of the pyrazine ring and the N-cyanoamidine group, we can anticipate the following chemical properties for Pyrazine-2-N-cyanoamidine:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C6H4N6 | Based on the chemical structure |

| Molecular Weight | ~160.14 g/mol | Calculated from the molecular formula |

| Appearance | Likely a crystalline solid | Common for similar small organic molecules |

| Solubility | Moderately soluble in polar organic solvents | Inferred from the polar nature of the pyrazine and N-cyanoamidine groups |

| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor and acceptor | Presence of nitrogen atoms in the pyrazine ring and the N-H and nitrile groups in the N-cyanoamidine moiety |

| pKa | Weakly basic | The nitrogen atoms of the pyrazine ring are weakly basic |

Potential Applications in Medicinal Chemistry

The unique structural features of Pyrazine-2-N-cyanoamidine suggest several promising avenues for its application in drug discovery.

The pyrazine scaffold is a common feature in many kinase inhibitors.[1] The N-cyanoamidine group, with its ability to form specific hydrogen bonds, could effectively target the hinge region of a kinase's ATP-binding pocket. Deregulation of kinases is a hallmark of many diseases, including cancer and inflammatory disorders.[14] Therefore, Pyrazine-2-N-cyanoamidine represents a promising starting point for the development of novel kinase inhibitors.

Caption: Hypothetical binding mode of Pyrazine-2-N-cyanoamidine in a kinase active site.

Pyrazine derivatives have a long history of use as antimicrobial agents.[1][4] The N-cyanoamidine moiety could enhance this activity by interacting with essential microbial enzymes or by disrupting the integrity of the microbial cell membrane. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Experimental Protocols: A Roadmap for Investigation

To validate the therapeutic potential of Pyrazine-2-N-cyanoamidine, a series of well-defined experimental protocols are necessary.

Synthesis and Characterization

Objective: To synthesize and confirm the structure of Pyrazine-2-N-cyanoamidine.

Step-by-Step Methodology:

-

Synthesis of 2-Cyanopyrazine: Follow established literature procedures for the ammoxidation of 2-methylpyrazine using a suitable catalyst.[10][11]

-

Hydrolysis to Pyrazine-2-carboxamide: Hydrolyze 2-cyanopyrazine under acidic or basic conditions to yield pyrazine-2-carboxamide.

-

Formation of Pyrazine-2-N-cyanoamidine: React pyrazine-2-carboxamide with a cyanamide derivative (e.g., diphenyl cyanocarbonimidate) in an appropriate solvent.

-

Purification: Purify the crude product using column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Kinase Inhibition Assay